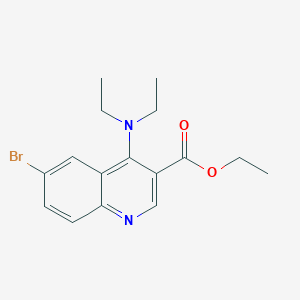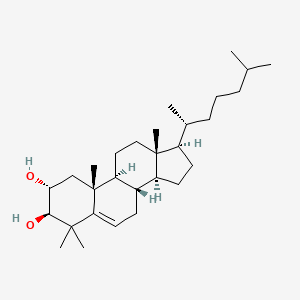
2-(5-Formyl-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O5. It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetic acid typically involves the reaction of 5-formyl-2-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(5-Carboxy-2-methoxyphenyl)acetic acid.
Reduction: 2-(5-Hydroxymethyl-2-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used
Scientific Research Applications
2-(5-Formyl-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the formyl and methoxy groups. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
2-Methoxyphenylacetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(2-Formyl-5-methoxyphenoxy)acetic acid: Similar structure but with different positioning of the formyl and methoxy groups, leading to different reactivity and applications.
Uniqueness: 2-(5-Formyl-2-methoxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(5-formyl-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
CGCUDYXIBPESAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)

![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)


![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)

![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
